Cas no 122116-09-0 ((3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine)

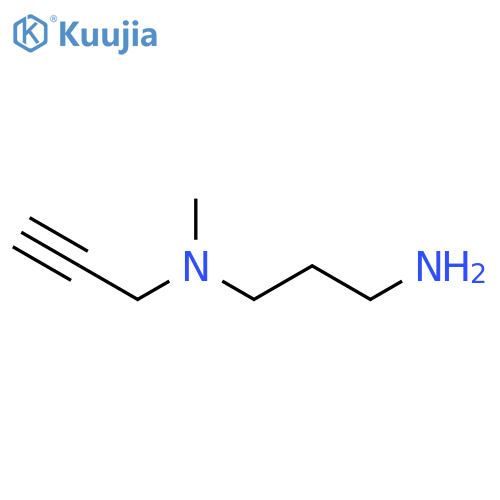

122116-09-0 structure

商品名:(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine

CAS番号:122116-09-0

MF:C7H14N2

メガワット:126.199461460114

MDL:MFCD19210528

CID:4578679

PubChem ID:15281803

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine 化学的及び物理的性質

名前と識別子

-

- (3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine

-

- MDL: MFCD19210528

- インチ: 1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3

- InChIKey: WIOKPPYJFWZENS-UHFFFAOYSA-N

- ほほえんだ: C(N(C)CC#C)CCN

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-223689-0.25g |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 0.25g |

$244.0 | 2024-06-20 | |

| Enamine | EN300-223689-5.0g |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 5.0g |

$1427.0 | 2024-06-20 | |

| Enamine | EN300-223689-0.1g |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 0.1g |

$170.0 | 2024-06-20 | |

| Aaron | AR01AMZN-1g |

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 1g |

$701.00 | 2025-02-09 | |

| Aaron | AR01AMZN-50mg |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 50mg |

$182.00 | 2025-03-30 | |

| Enamine | EN300-223689-1g |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 1g |

$491.0 | 2023-09-15 | |

| A2B Chem LLC | AV74871-100mg |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 100mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AV74871-10g |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 10g |

$2264.00 | 2024-04-20 | |

| A2B Chem LLC | AV74871-250mg |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 250mg |

$292.00 | 2024-04-20 | |

| A2B Chem LLC | AV74871-50mg |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine |

122116-09-0 | 95% | 50mg |

$155.00 | 2024-04-20 |

(3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

122116-09-0 ((3-aminopropyl)(methyl)(prop-2-yn-1-yl)amine) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬